N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research into compounds like N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide often explores novel synthetic routes, structural analyses, and potential applications in medicinal chemistry. These compounds are of interest due to their unique structures and functionalities which might offer valuable biological activities.
Synthesis Analysis
Synthesis approaches for related compounds involve multi-step reactions, starting from basic chemical building blocks to more complex structures. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been executed using conventional methods, starting from benzotriazole as a material, demonstrating the chemical versatility and potential for creating a wide variety of functional groups necessary for the target compound (Sharma et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds is determined through crystallography and spectroscopic methods. Crystal structure determinations, such as for pyrazole-carboxamide derivatives, provide insight into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity of such compounds can be complex, involving interactions with various reagents to form new chemical bonds or structures. Studies into 1,3,4-oxadiazoles and azetidine derivatives often explore their potential in forming new compounds with significant biological activities, as seen in their use in synthesizing antimycobacterial agents (Ahsan et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal form are critical for understanding the behavior of these compounds in different environments. These properties are influenced by the molecular structure and are essential for the compound's application in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with biological molecules, dictate the potential uses of these compounds. For example, the incorporation of oxadiazole and azetidine units into aromatic polyamides has been shown to enhance redox stability and electrochromic performance, indicating the importance of specific functional groups in determining the compound's overall chemical behavior (Wang & Hsiao, 2014).
Scientific Research Applications
Synthesis and Antidepressant Activity
The synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides involves stirring and sonication methods, leading to compounds with significant antidepressant activity. Specifically, compounds with 2,5-dimethoxy substitution exhibited the highest antidepressant activity, demonstrating the potential of the 2-azetidinone skeleton as a central nervous system active agent (Asha B. Thomas et al., 2016).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines. Several derivatives showed higher anticancer activities than the reference drug, etoposide (B. Ravinaik et al., 2021).
Crystal Structure and Surface Analysis
Crystal Structure Determination
The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined through single crystal X-ray diffraction studies. It crystallizes in the triclinic system with specified unit cell parameters, stabilized by N-H...O and C-H...O hydrogen bond interactions (M. Prabhuswamy et al., 2016).
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-23-20(28)14-7-4-6-13(10-14)19-25-21(32-26-19)15-11-27(12-15)22(29)24-16-8-5-9-17(30-2)18(16)31-3/h4-10,15H,11-12H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRUMRUNXFQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.